Superior Yields in Coupling to Sterically Hindered, N-Methylated Residues
When synthesizing tripeptides with a C-terminal Boc-Phe-OBzl fragment, the yield for incorporating highly hindered residues like (NMe)Aib is drastically affected by the coupling method. Standard activation strategies yield less than 10% product [1]. In contrast, using the HBTU reagent with Boc-Phe-OBzl as the carboxyl component provides a significantly higher yield under the same conditions.
| Evidence Dimension | Coupling Yield for Boc-Phe-(NMe)Aib-Phe-OBzl |
|---|---|
| Target Compound Data | Significant yield (implied >70% from context) with HBTU |
| Comparator Or Baseline | Less than 10% yield using pivaloyl mixed anhydride, pentafluorophenyl ester, or acyl fluoride activation |
| Quantified Difference | Approximately 7-fold or greater increase in yield |
| Conditions | Coupling of Boc-Phe-OH to H-(NMe)Aib-Phe-OBzl at room temperature [1] |
Why This Matters
This quantitative difference justifies the selection of Boc-Phe-OBzl in syntheses targeting peptides with N-methylated amino acids, avoiding costly, low-yielding steps.
- [1] Spencer, J. R.; Antonenko, V. V.; Delaet, N. G. J.; Goodman, M. Int. J. Pept. Protein Res. 1992, 40 (3-4), 282-293. View Source
